Lithium, (2-methyl-1,3-dithian-2-yl)-
Description
Lithium, (2-methyl-1,3-dithian-2-yl)-, is a lithium-containing organosulfur compound characterized by a 1,3-dithiane ring substituted with a methyl group at the 2-position. This compound is notable for its role in organic synthesis, particularly in nucleophilic addition and fragmentation reactions. The 1,3-dithiane moiety acts as a protecting group for carbonyl functionalities, enabling controlled reactivity in multi-step synthetic pathways . The lithium ion coordinates with sulfur atoms in the dithiane ring, enhancing its stability and directing regioselectivity in reactions .
Synthetically, this compound is often prepared via lithiation of 2-methyl-1,3-dithiane using organolithium reagents (e.g., n-butyllithium) under inert conditions. For example, Backes et al. demonstrated its generation using tributyl lithium in tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) as a solvent system, followed by reaction with electrophiles to form complex intermediates .
Properties
CAS No. |
27969-97-7 |
|---|---|
Molecular Formula |
C5H9LiS2 |
Molecular Weight |
140.2 g/mol |
InChI |
InChI=1S/C5H9S2.Li/c1-5-6-3-2-4-7-5;/h2-4H2,1H3;/q-1;+1 |
InChI Key |
GMTAXELSMZUCSZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-]1SCCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium, (2-methyl-1,3-dithian-2-yl)- can be synthesized through the reaction of 2-methyl-1,3-dithiane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium, (2-methyl-1,3-dithian-2-yl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile in reactions with electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.
Substitution Reactions: Reagents such as alkyl halides can be used, with the reaction conditions varying depending on the desired product.
Major Products Formed
Nucleophilic Addition: The major products are often alcohols or other functionalized compounds depending on the electrophile used.
Substitution Reactions: The products can include a wide range of substituted dithianes.
Scientific Research Applications
Lithium, (2-methyl-1,3-dithian-2-yl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Material Science:
Mechanism of Action
The mechanism by which lithium, (2-methyl-1,3-dithian-2-yl)- exerts its effects involves its role as a nucleophile. The compound can donate electrons to electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its use in organic synthesis .
Comparison with Similar Compounds
2-Lithio-1,3-dithiane
- Structure : Lacks the methyl substituent at the 2-position.
- Reactivity : Exhibits higher electrophilicity compared to the methylated analogue due to reduced steric hindrance. Reacts efficiently with alkyl halides to yield aldehydes after oxidative hydrolysis (e.g., with Hg²⁺ salts) .
- Applications : Widely used in aldehyde synthesis but less stable under prolonged storage due to the absence of a stabilizing methyl group.
2-Methyl-2-(1-oxo-5-heptynyl)-1,3-dithiane
- Structure : Features a terminal alkyne and ketone group appended to the dithiane ring.
- Reactivity : Undergoes tandem nucleophilic addition and fragmentation with vinylogous acyl triflates, enabling the synthesis of alkyne building blocks .
- Thermal Stability : Lower than the lithium derivative due to the electron-withdrawing ketone group, which destabilizes the dithiane ring.
4-(2-Methyl-1,3-dithian-2-yl)butan-1-ol
- Structure : Contains a hydroxyl-terminated alkyl chain linked to the dithiane ring.
- Synthesis : Prepared via BF₃·OEt₂-catalyzed thioacetalization of 6-hydroxyhexan-2-one with 1,3-propanedithiol .
- Applications : Serves as a precursor for polymer and lubricant additives but lacks the lithium coordination seen in the title compound .
Physicochemical Properties
Coordination Chemistry and Lithium Interactions
Lithium in (2-methyl-1,3-dithian-2-yl)- complexes exhibits a coordination number of 3–4, typically bonding to two sulfur atoms from the dithiane ring and one or two solvent molecules (e.g., THF). This coordination stabilizes the anion and influences reaction pathways . In contrast, non-lithiated dithianes (e.g., 2-methyl-1,3-dithiane) lack such interactions, resulting in lower thermal and chemical stability .
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